molecular formula C21H22N2O4S B3547287 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide

2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide

Cat. No.: B3547287
M. Wt: 398.5 g/mol
InChI Key: MOPMBAXGUCUDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide” is a chemical compound. It is also known as Saflufenacil Metabolite M800H35 . The empirical formula of this compound is C11H14ClFN4O4S and it has a molecular weight of 352.77 .

Future Directions

The future directions for research on “2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards could be investigated further to ensure safe handling and use .

Mechanism of Action

Target of Action

SMR000136292, also known as 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide, primarily targets the Angiotensin II receptor type 1 (AT1) . These receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .

Mode of Action

SMR000136292 acts as a receptor antagonist that blocks AT1 receptors . This blocking action prevents the binding of angiotensin II, a potent vasoconstrictor, to these receptors . This differs from the mechanism of action of ACE inhibitors, which inhibit the formation of angiotensin II .

Biochemical Pathways

The blocking of AT1 receptors by SMR000136292 affects several biochemical pathways. It leads to the dilation of arteries and veins, reducing arterial pressure and the preload and afterload on the heart . It also downregulates sympathetic adrenergic activity and decreases blood volume by promoting renal excretion of sodium and water . Furthermore, it inhibits cardiac and vascular remodeling associated with chronic hypertension, heart failure, and myocardial infarction .

Pharmacokinetics

The pharmacokinetics of SMR000136292, like any drug, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . .

Result of Action

The result of SMR000136292’s action is the reduction of arterial pressure and the preload and afterload on the heart . It also decreases blood volume, inhibits cardiac and vascular remodeling, and downregulates sympathetic adrenergic activity . These effects can be beneficial in the treatment of conditions such as hypertension and heart failure .

Properties

IUPAC Name

N-naphthalen-1-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15(2)23-28(25,26)18-12-10-17(11-13-18)27-14-21(24)22-20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15,23H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPMBAXGUCUDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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